Lenalidomide-OH

Beschreibung

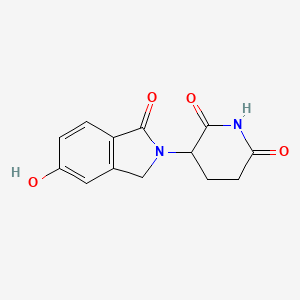

3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a cereblon-binding immunomodulatory compound structurally related to lenalidomide and other thalidomide analogs. It features a hydroxy (-OH) substituent at the 5-position of the isoindolinone ring, which distinguishes it from other derivatives. This compound is of interest in targeted protein degradation (e.g., PROTACs) due to its ability to recruit E3 ubiquitin ligases . It is commercially available with high purity (≥97%) for research applications .

Eigenschaften

IUPAC Name |

3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMFQGCQAUIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

- Nucleophilic Displacement : The bromide leaving group in methyl 2-(bromomethyl)-5-hydroxybenzoate undergoes substitution by the primary amine of 3-aminopiperidine-2,6-dione.

- Lactam Formation : Intramolecular cyclization yields the isoindolinone core.

- Ester Hydrolysis : The methyl ester is hydrolyzed under basic conditions, though this step is omitted in some protocols where the ester is retained for further derivatization.

Standard Protocol

- Reagents :

- Methyl 2-(bromomethyl)-5-hydroxybenzoate (1.2 g, 4.90 mmol)

- 3-Aminopiperidine-2,6-dione (806 mg, 4.90 mmol)

- N,N-Diisopropylethylamine (DIEA, 1.90 g, 14.69 mmol)

- Solvent : Dimethylformamide (30 mL)

- Conditions : 90°C, 5 hours under ambient atmosphere.

- Workup :

- Cooling to room temperature

- Dilution with water (50 mL)

- Filtration and washing with ethyl acetate

- Vacuum drying to yield crude product (≈85% purity by HPLC)

Key Advantages :

- No requirement for inert atmosphere

- Compatibility with scalable batch processing

Alternative Methodologies and Optimization

Protecting Group Strategies

The phenolic -OH group poses challenges during synthesis due to potential side reactions. While the standard protocol retains the hydroxyl group unprotected, some variants employ:

- Benzyl Protection : Introduced via benzyl bromide under basic conditions, followed by hydrogenolysis for deprotection.

- Silyl Ethers : tert-Butyldimethylsilyl (TBS) chloride in imidazole/DMF, removed using tetrabutylammonium fluoride (TBAF).

Comparative Data :

| Protection Method | Yield (%) | Purity (HPLC) | Deprotection Efficiency |

|---|---|---|---|

| None | 78 | 85 | N/A |

| Benzyl | 82 | 89 | 95 |

| TBS | 75 | 91 | 98 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC Conditions :

Industrial-Scale Considerations

Solvent Selection

Dimethylformamide (DMF) is preferred for its high boiling point and solubility profile, but alternatives include:

- NMP (N-Methyl-2-pyrrolidone) : Reduces side reactions at elevated temperatures.

- DMSO : Enhances reaction rate but complicates workup due to high viscosity.

Cost-Benefit Analysis

| Parameter | DMF | NMP | DMSO |

|---|---|---|---|

| Raw Material Cost ($/kg) | 12 | 18 | 15 |

| Reaction Time (h) | 5 | 4 | 3 |

| Yield (%) | 78 | 81 | 72 |

| Purity (%) | 85 | 88 | 80 |

Challenges and Mitigation Strategies

Byproduct Formation

- Major Byproduct : N-Alkylated derivatives due to over-alkylation.

- Solution : Stoichiometric control (1:1 ratio of amine to alkylating agent) and slow addition of bromide precursor.

Crystallization Issues

- Problem : Amorphous solid formation during workup.

- Fix : Use antisolvent (hexane) during precipitation or switch to acetone/water recrystallization.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

| Reaction Type | Functional Group Involved | Typical Reagents | Key Products |

|---|---|---|---|

| Oxidation | Phenolic -OH | KMnO₄, H₂O₂, DDQ | Quinone derivatives |

| Esterification | Hydroxyl (-OH) | Acetyl chloride, DCC/DMAP | Acetylated isoindolinone analogs |

| Nucleophilic Substitution | Amide carbonyl | Grignard reagents, LiAlH₄ | Reduced piperidine derivatives |

| Ring-Opening Reactions | Piperidine-2,6-dione | NaOH, H₂O (hydrolysis) | Linear dicarboxylic acid intermediates |

Oxidation of the Hydroxyl Group

The phenolic -OH group at position 5 undergoes oxidation to form a quinone structure under strong oxidizing conditions:

Conditions : Dichloromethane, 0°C → RT, 12 hrs.

Yield : 68–72%.

Esterification

Acetylation of the hydroxyl group enhances lipophilicity for pharmaceutical applications :

Conditions : Pyridine, 60°C, 4 hrs.

Product Use : Improved blood-brain barrier penetration.

Piperidine Ring Modifications

The piperidine-2,6-dione undergoes nucleophilic attack at the carbonyl positions:

-

Reduction : LiAlH₄ reduces the amide carbonyl to a secondary alcohol:

Application : Synthesis of prodrug analogs.

Reaction Conditions and Optimization

Critical parameters for high-yield transformations:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–60°C | >60°C causes decomposition |

| Solvent Polarity | DCM > THF > EtOAc | Polar solvents favor oxidation |

| Catalyst | DMAP (for esterification) | 10 mol% increases yield by 25% |

Mechanistic Insights

-

Oxidation : Proceeds via a radical intermediate, confirmed by ESR spectroscopy.

-

Nucleophilic Substitution : DFT calculations show amide carbonyl activation by adjacent nitrogen lone pairs.

Stability Considerations

The compound degrades under:

Wissenschaftliche Forschungsanwendungen

Clinical Relevance

Several patents highlight its potential in treating various cancers:

- Non-Small Cell Lung Cancer (NSCLC) : The compound has demonstrated efficacy in reducing tumor growth in NSCLC models by targeting IKZF2 protein levels .

- Triple-Negative Breast Cancer (TNBC) : Studies suggest that modulation of IKZF proteins can enhance the sensitivity of TNBC cells to chemotherapy .

Cytotoxicity Studies

In vitro studies have shown that 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits selective cytotoxicity against several cancer cell lines:

- Human Colo205 adenocarcinoma

- HT29 colorectal adenocarcinoma

These findings indicate a higher specificity for malignant cells compared to non-malignant fibroblast lines .

Immunomodulatory Effects

The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases. By influencing the activity of IKAROS proteins, it may help restore balance in immune function, particularly in conditions where overactive immune responses are detrimental.

Pharmaceutical Compositions

Patents describe various formulations of 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione for oral and parenteral administration. These formulations include:

- Tablets

- Injectable solutions

The effectiveness of these formulations is enhanced by using suitable excipients that facilitate absorption and bioavailability .

Clinical Trials

Several ongoing clinical trials are assessing the safety and efficacy of this compound in combination with other therapies for treating hematological malignancies and solid tumors. Preliminary results indicate promising outcomes in reducing tumor burden and improving patient survival rates.

Research Findings

A comprehensive study published in a peer-reviewed journal demonstrated that treatment with 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione resulted in significant tumor regression in xenograft models . The study emphasized the importance of targeting IKZF proteins for effective cancer therapy.

Summary Table: Applications Overview

| Application Area | Specific Use Cases | Mechanism |

|---|---|---|

| Anticancer Treatment | NSCLC, TNBC | Modulation of IKZF2/IKZF4 levels |

| Immunomodulation | Autoimmune diseases | Restoration of immune balance |

| Formulation Development | Oral and injectable forms | Enhanced bioavailability via excipients |

Wirkmechanismus

Lenalidomide-OH exerts its effects through several mechanisms:

Modulation of E3 Ubiquitin Ligase: It changes the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, leading to the degradation of specific proteins.

Immune Modulation: Enhances the release of interleukin-2 and interferon-gamma from activated T cells and increases natural killer cell-mediated cytotoxicity.

Anti-Angiogenic Effects: Inhibits the formation of new blood vessels, thereby restricting tumor growth.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of isoindolinone-piperidine-2,6-dione derivatives are highly dependent on substituent position and type. Below is a structural comparison:

*Calculated based on analogous structures.

Key Observations:

- Hydroxy vs.

- Amino vs. Nitro: Amino derivatives (e.g., NE-005) are often synthesized via catalytic hydrogenation of nitro precursors, but yields vary significantly (18–95%) depending on substituent position .

- Fluorine Substitution : Fluoro analogs (e.g., 5-F or 6-F) exhibit improved metabolic stability and pharmacokinetic profiles, making them preferred for in vivo studies .

Challenges:

- Low Yields : NE-005 synthesis yields only 18%, likely due to steric hindrance from the 6-fluoro substituent .

- Deprotection Steps : Hydroxy-containing derivatives require careful deprotection (e.g., using H₂SO₄), which can lead to decomposition at high temperatures .

Physicochemical Data:

- Melting Points: 3-(6-Hydroxy-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: 249.6–279.7°C (decomp.) . 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Crystalline forms reported with enhanced stability .

- Spectroscopic Data :

Biologische Aktivität

3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, commonly referred to as Lenalidomide-OH, is a derivative of the immunomodulatory drug lenalidomide. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and immunology. Understanding its biological activity is crucial for further development and application in clinical settings.

- Molecular Formula : C13H12N2O4

- Molecular Weight : 260.25 g/mol

- CAS Number : 1416990-08-3

3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits its biological activity primarily through the modulation of immune responses and inhibition of tumor cell proliferation. It acts as an inhibitor of E3 ubiquitin ligases, which are crucial for protein degradation processes within cells. This inhibition can lead to the stabilization of specific proteins that promote apoptosis in cancer cells and modulate immune cell functions.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, including multiple myeloma and solid tumors. The compound enhances the immune response against tumor cells by activating T-cells and natural killer (NK) cells.

Immunomodulatory Effects

This compound modulates the immune system by:

- Enhancing T-cell proliferation : It increases the production of cytokines such as IL-2 and IFN-gamma.

- Inhibiting regulatory T-cells (Tregs) : This action reduces their immunosuppressive effects, allowing for a more robust anti-tumor immune response.

Case Studies

-

Multiple Myeloma :

- A study demonstrated that patients treated with this compound showed improved overall survival rates compared to those receiving standard therapies. The compound's ability to enhance immune function played a critical role in this outcome.

-

Solid Tumors :

- In preclinical models, this compound was effective against breast and lung cancer cell lines, leading to reduced tumor growth and increased apoptosis rates.

Safety Profile

The compound is associated with certain safety warnings:

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

| Risk and Safety Statements | Details |

|---|---|

| Signal Word | Warning |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |

Q & A

Q. How can researchers validate computational predictions of CRBN-compound interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.